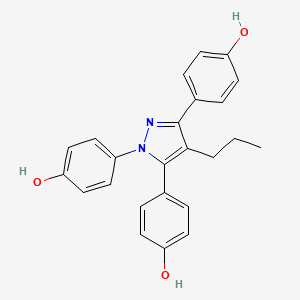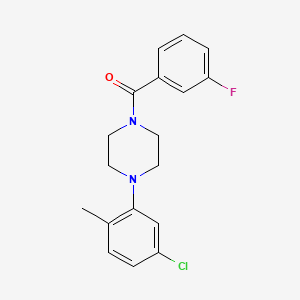
Pramiconazole
Overview
Description
Pramiconazole is a triazole antifungal compound that was developed by Barrier Therapeutics for the treatment of acute skin and mucosal fungal infections. It acts by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes, leading to increased cell permeability and ultimately cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pramiconazole involves multiple steps, starting with the preparation of the core triazole structure. The key steps include:
- Formation of the triazole ring.
- Introduction of the difluorophenyl group.
- Attachment of the dioxolane ring.
- Final coupling with the piperazine and phenyl groups.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity reagents.
- Controlled reaction temperatures and pressures.
- Purification steps such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Pramiconazole undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: Substitution reactions can occur at the phenyl or piperazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized or reduced metabolites, as well as substituted derivatives of this compound .
Scientific Research Applications
Pramiconazole has been investigated for various scientific research applications, including:
Chemistry: Used as a model compound for studying triazole chemistry and its interactions with other chemical entities.
Biology: Studied for its effects on fungal cell membranes and its potential as an antifungal agent.
Medicine: Investigated for the treatment of fungal infections such as seborrhea, onychomycosis, and other skin infections.
Industry: Potential applications in the development of antifungal coatings and materials
Comparison with Similar Compounds
Pramiconazole is similar to other triazole antifungal agents such as ketoconazole and itraconazole. it exhibits unique properties, including:
Higher potency: this compound has shown superior antifungal activity in preclinical studies.
Selective inhibition: It selectively inhibits ergosterol synthesis with a broad spectrum of activity.
Long half-life: this compound is absorbed rapidly and has a long half-life, allowing for once-daily dosing.
Similar Compounds:
- Ketoconazole
- Itraconazole
- Fluconazole
- Voriconazole
This compound’s unique properties make it a promising candidate for further development and research in the field of antifungal therapy.
Properties
| 219923-85-0 | |
Molecular Formula |
C35H39F2N7O4 |
Molecular Weight |
659.7 g/mol |
IUPAC Name |
1-[4-[4-[4-[[(2S,4R)-4-(2,4-difluorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-3-propan-2-ylimidazolidin-2-one |
InChI |
InChI=1S/C35H39F2N7O4/c1-25(2)43-17-18-44(34(43)45)29-6-4-27(5-7-29)40-13-15-41(16-14-40)28-8-10-30(11-9-28)46-20-33-47-22-35(48-33,21-42-24-38-23-39-42)31-12-3-26(36)19-32(31)37/h3-12,19,23-25,33H,13-18,20-22H2,1-2H3/t33-,35+/m0/s1 |
InChI Key |
AEKNYBWUEYNWMJ-QWOOXDRHSA-N |
Isomeric SMILES |
CC(C)N1CCN(C1=O)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5OC[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
SMILES |
CC(C)N1CCN(C1=O)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5OCC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Canonical SMILES |
CC(C)N1CCN(C1=O)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5OCC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Appearance |
Solid powder |
| 219923-85-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
1-(4-(4-(4-((4-(2,4-difluorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-3-(1-methylethyl)-2-imidazolidinone pramiconazole R 126638 R-126638 R126638 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1677961.png)
![3-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-(4,5-dihydrothiazol-2-yl)benzamide](/img/structure/B1677962.png)
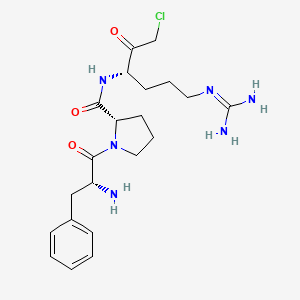
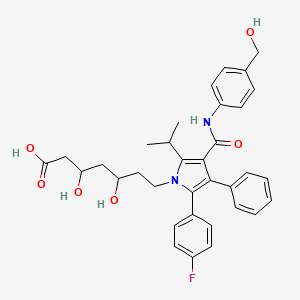
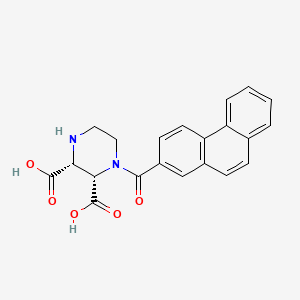
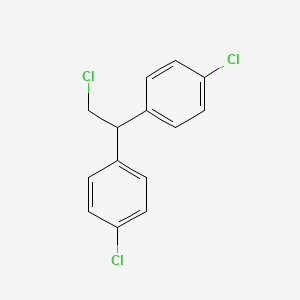


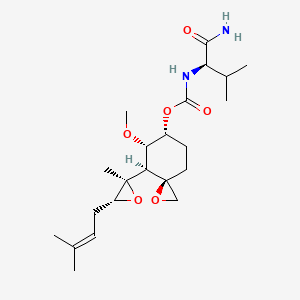
![2-(Chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B1677975.png)
![(1S,5S)-(1-{5-[(4-amino-benzenesulfonyl)-isobutyl-amino]-6-phosphonooxy hexylcarbamoyl}-2,2-diphenyl-ethyl)-carbamic acid methyl ester](/img/structure/B1677976.png)
